
3-Vinylphenylboronic acid
Overview
Description
3-Vinylphenylboronic acid is a type of boronic acid that is widely used in synthetic organic chemistry due to its versatile reactivity and easy availability. It is a component of many synthetic pathways, and has been used in the synthesis of a variety of different compounds, including pharmaceuticals, agrochemicals, and other fine chemicals. It is also used in the synthesis of polymers, and has been studied in the context of its potential applications in biochemistry and biopharmaceuticals.
Scientific Research Applications
Selective Enrichment and Analysis of Small-Molecule Compounds : 4-Vinylphenylboronic acid-functionalized graphene oxide has been utilized for the selective enrichment and analysis of small-molecule compounds with vicinal diols, aiding in life science research through mass spectrometry analysis (Zhang, Zheng, & Ni, 2015).
Free Radical Polymerization : p-Vinylphenylboronic acid, which behaves similarly to styrene, has been used in free radical polymerization. This process results in the formation of a polyelectrolyte that finds applications in various polymer-based technologies (Pellon, Schwind, Guinard, & Thomas, 1961).
Electrochemical Sensing : Poly(4-vinylphenylboronic acid) functionalized nanosheets have been employed for the simultaneous electrochemical determination of catechol and hydroquinone, showcasing potential in analytical chemistry for selective sensing of specific compounds (Mao et al., 2017).
Luminescent Lanthanide Hybrids : 4-Vinylphenylboronic acid ligand has been used in the development of luminescent lanthanide hybrids, which are beneficial in optical materials and sensing applications (Yan, Guo, & Qiao, 2011).
Molecular Imprinting for Protein Recognition : The polymerization of aminophenylboronic acid derivatives has been explored for the modification of polystyrene microspheres for protein molecular imprinting, a technique valuable in biochemistry and biotechnology (Yan, Lu, & Gao, 2007).
Glucose-Sensitive pH Sensors : Controlled polymerization of 4-vinylphenylboronic acid has been reported for creating glucose-responsive polymeric pH sensors, useful in the development of novel biosensing materials (Vancoillie, Pelz, Holder, & Hoogenboom, 2012).
Drug Delivery Systems : Research has been conducted on the synthesis of glucose-sensitive self-assembled films using boronic acid derivatives, which could be applied in controlled drug delivery, particularly for insulin delivery (Ding, Guan, Zhang, & Zhu, 2009).
Catalysis in Organic Chemistry : Boronic acid-functionalized compounds, including those derived from vinylphenylboronic acid, have been used as catalysts in various organic reactions, such as Suzuki cross-coupling, highlighting their role in synthetic chemistry (Littke, Dai, & Fu, 2000).
Mechanism of Action
Target of Action
3-Vinylphenylboronic acid is a reactant involved in various chemical reactions . It is primarily used in Suzuki-Miyaura reactions , a type of cross-coupling reaction, where it acts as a boron-based reagent . It also plays a role in the molecular imprinting of fructose and pinacol , and the synthesis of arylmercapturic acids via Chen-Lam-Evans arylation .
Mode of Action
The compound interacts with its targets through covalent bonding, forming new compounds in the process . For instance, in Suzuki-Miyaura reactions, it forms a complex with a palladium catalyst and undergoes a transmetallation process, resulting in the formation of new carbon-carbon bonds .
Biochemical Pathways
It is known to be involved in the generation of acyl anion equivalents and three-component cross-coupling yielding diarylketones . These reactions are crucial in organic synthesis, leading to the formation of complex organic compounds.
Pharmacokinetics
It is known that the compound has high gi absorption . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability remain to be explored.
Result of Action
The primary result of this compound’s action is the formation of new organic compounds through various chemical reactions . For instance, in Suzuki-Miyaura reactions, it helps in the formation of biaryl compounds, which are important in pharmaceuticals and materials science .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and pH. It is typically stored at temperatures between 2-8°C . The compound may contain varying amounts of anhydride, which could potentially affect its reactivity
Future Directions
Boronic acids, including 3-vinylphenylboronic acid, are increasingly utilized in diverse areas of research . The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics . The future of this compound lies in extending these studies in medicinal chemistry, in order to obtain new promising drugs .
properties
IUPAC Name |
(3-ethenylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BO2/c1-2-7-4-3-5-8(6-7)9(10)11/h2-6,10-11H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYBQEKBVWDPVJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C=C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30402437 | |
| Record name | 3-Vinylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30402437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15016-43-0 | |
| Record name | (3-Vinylphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15016-43-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Vinylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30402437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 3-Vinylphenylboronic acid contribute to the unique properties of the boroxine-based thermosets described in the research?
A1: this compound plays a crucial role as a building block in the synthesis of these innovative thermosets. [] It functions as a monomer, alongside other monomers like 4-vinylphenylboronic acid and octadecanoxy polyethylene glycol methacrylate, to form random copolymers. [] The key feature of this compound is its boronic acid group. This group enables the formation of reversible boroxine bonds during the curing process, which are responsible for several remarkable properties of the resulting thermosets: []
Q2: Are there any differences in the properties of the thermosets when using this compound compared to its isomer, 4-Vinylphenylboronic acid, in the synthesis?
A2: While the research primarily focuses on 4-Vinylphenylboronic acid for tailoring the tensile strength of the thermosets, the use of this compound, as an alternative isomer, could potentially lead to variations in material properties. [] Further research is needed to investigate:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



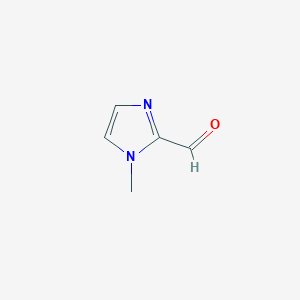
![1,3-Cyclopentadiene-1,3-dicarboxylic acid, 2-methyl-5-[1-(methylamino)ethylidene]-, dimethyl ester](/img/structure/B82428.png)
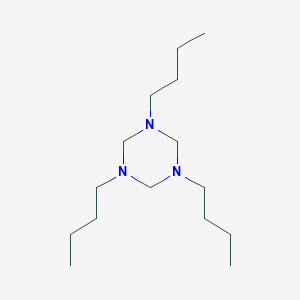
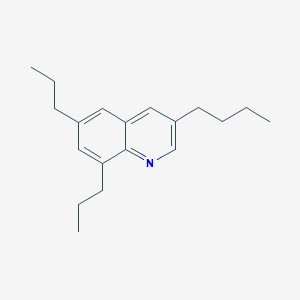

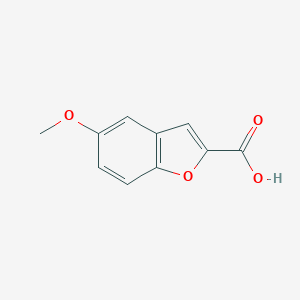
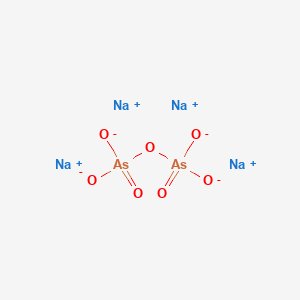


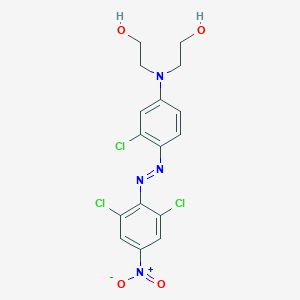



![1H-Naphth[2,3-f]isoindole-1,5,10-trione, 4,11-diamino-2,3-dihydro-3-imino-2-(3-methoxypropyl)-](/img/structure/B82456.png)